molecular formula C26H25NO6S B2933827 3-(4-Ethoxybenzenesulfonyl)-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866340-55-8

3-(4-Ethoxybenzenesulfonyl)-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No.: B2933827
CAS No.: 866340-55-8
M. Wt: 479.55
InChI Key: OBPVMDSWYBDJRU-UHFFFAOYSA-N
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Description

This compound belongs to the quinolin-4-one class, characterized by a bicyclic core with substituents influencing its physicochemical and pharmacological properties. Key features include:

  • Position 1: A 3-methoxyphenylmethyl group, contributing steric bulk and modulating lipophilicity.
  • Position 6: A methoxy group, enhancing solubility through polar interactions.

Properties

IUPAC Name

3-(4-ethoxyphenyl)sulfonyl-6-methoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO6S/c1-4-33-19-8-11-22(12-9-19)34(29,30)25-17-27(16-18-6-5-7-20(14-18)31-2)24-13-10-21(32-3)15-23(24)26(25)28/h5-15,17H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPVMDSWYBDJRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Ethoxybenzenesulfonyl)-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C26H25NO6S
  • Molecular Weight : 465.55 g/mol
  • CAS Number : 866340-55-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to modulate enzyme activities and receptor functions, leading to diverse pharmacological effects. The sulfonyl group and methoxy substituents play crucial roles in enhancing the compound's binding affinity to biological targets.

Biological Activities

  • Anticancer Activity
    • Case Study : A study conducted on the compound's effect on cancer cell lines demonstrated significant cytotoxicity against breast cancer cells. The compound exhibited an IC50 value lower than that of standard chemotherapeutics like tamoxifen, suggesting a potent anticancer effect.
    • Mechanism : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins, leading to cell cycle arrest.
  • Anti-inflammatory Properties
    • Research Findings : In vitro studies indicated that the compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.
    • Mechanism : It is hypothesized that the compound suppresses the NF-kB signaling pathway, which is crucial for inflammatory responses.
  • Antimicrobial Activity
    • Data Table :
      Pathogen TypeMinimum Inhibitory Concentration (MIC)
      Gram-positive Bacteria32 µg/mL
      Gram-negative Bacteria64 µg/mL
      Fungi128 µg/mL
    • : The compound shows moderate antimicrobial activity against a range of pathogens, indicating potential use in treating infections.

Pharmacokinetics

Research has suggested that the compound has favorable pharmacokinetic properties:

  • Absorption : Rapid absorption with peak plasma concentration achieved within 2 hours post-administration.
  • Metabolism : Primarily metabolized in the liver through cytochrome P450 enzymes.
  • Elimination Half-life : Approximately 6 hours, allowing for twice-daily dosing regimens.

Toxicology

Preliminary toxicity studies indicate a favorable safety profile:

  • No significant acute toxicity observed at doses up to 200 mg/kg in animal models.
  • Long-term studies are required to assess chronic toxicity and potential side effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituents:

Compound Name Substituent at Position 3 Substituent at Position 1 Molecular Weight Synthesis Method
Target Compound 4-Ethoxybenzenesulfonyl 3-Methoxyphenylmethyl Calculated Likely Pd-catalyzed cross-coupling
1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-4(1H)-quinolinone 4-Isopropylphenylsulfonyl 4-Chlorobenzyl N/A Not specified
6-ethoxy-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one 4-Fluorobenzoyl 4-Methoxyphenylmethyl 439.5 Sodium ethoxide-mediated alkylation
6-Ethyl-1-[(4-fluorophenyl)methyl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one 3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl 4-Fluorophenylmethyl 439.5 Multi-step heterocyclic synthesis
Key Observations:

Position 3 Variability: The target compound’s sulfonyl group contrasts with benzoyl () and oxadiazole () substituents. Sulfonyl groups enhance polarity and hydrogen-bonding capacity compared to aromatic ketones or heterocycles .

Position 1 Modifications :

  • 3-Methoxyphenylmethyl (target) vs. 4-substituted benzyl groups (): Meta-substitution may alter binding pocket interactions compared to para-substituted analogues.

Synthetic Routes :

  • Pd-catalyzed cross-coupling (inferred for the target) is widely used for aryl-aryl bond formation but requires stringent conditions .
  • Sodium ethoxide-mediated reactions () are simpler but may limit functional group compatibility.

Physicochemical Properties

  • Melting Points: reports 223–225°C for 4k, a quinoline derivative with chlorophenyl and methoxyphenyl groups. The target compound’s melting point is unreported but expected to be higher due to the sulfonyl group’s rigidity .
  • Solubility : Methoxy and ethoxy groups (target, ) improve aqueous solubility, whereas oxadiazole () may reduce it due to hydrophobic effects .

Crystallographic and Structural Validation

  • Tools like SHELX () are critical for confirming molecular geometries. The absence of crystallographic data for the target compound necessitates reliance on analogues (e.g., ) for structural inferences.
  • Hydrogen-bonding patterns () in sulfonyl-containing compounds often involve sulfonyl oxygen atoms as acceptors, influencing crystal packing and stability .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 3-(4-Ethoxybenzenesulfonyl)-6-methoxy-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one?

  • Methodology :

  • Start with sulfonylation of the quinolinone core using 4-ethoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine in DCM).
  • Introduce the 3-methoxyphenylmethyl group via nucleophilic substitution or Friedel-Crafts alkylation, depending on the reactivity of the intermediate.
  • Optimize reaction steps using orthogonal protecting groups to avoid side reactions (e.g., methoxy group stability under acidic/basic conditions).
  • Purify intermediates via column chromatography and confirm purity using TLC or HPLC. Final crystallization in ethanol or methanol enhances yield and purity, as demonstrated in analogous quinolinone syntheses .

Q. How can X-ray crystallography be utilized to resolve the molecular structure of this compound?

  • Methodology :

  • Grow single crystals via slow evaporation of a saturated solution in ethanol or DMSO.
  • Collect diffraction data using a CCD detector (e.g., Oxford Xcalibur Eos) with Mo-Kα radiation.
  • Solve the structure using SHELXS/SHELXL software, refining parameters like dihedral angles (e.g., aromatic ring orientations) and hydrogen bonding.
  • Validate π-π stacking interactions (3.6–3.8 Å centroid distances) and sulfonyl group geometry, critical for understanding solid-state stability .

Advanced Research Questions

Q. How can contradictory NMR spectral data (e.g., unexpected coupling patterns) be resolved during structural elucidation?

  • Methodology :

  • Perform 2D NMR experiments (COSY, HSQC, HMBC) to assign overlapping signals and verify connectivity.
  • Compare experimental data with computational predictions (DFT or molecular dynamics simulations) to identify conformational flexibility, especially in the dihydroquinolinone ring.
  • Use variable-temperature NMR to detect dynamic processes (e.g., hindered rotation of the 3-methoxyphenylmethyl group) that may cause splitting .

Q. What experimental design principles should guide the optimization of reaction yields in multi-step syntheses?

  • Methodology :

  • Employ a split-plot design to test variables (e.g., temperature, solvent polarity, catalyst loading) systematically. For example, prioritize solvent effects on sulfonylation efficiency before optimizing stoichiometry.
  • Apply response surface methodology (RSM) to identify interactions between variables. Use ANOVA to validate significance (p < 0.05).
  • Monitor intermediates via inline spectroscopy (e.g., FTIR or Raman) for real-time reaction tracking .

Q. How can the environmental fate of this compound be assessed to comply with green chemistry principles?

  • Methodology :

  • Determine logP (octanol-water partition coefficient) to predict bioaccumulation potential.
  • Conduct abiotic degradation studies under varying pH and UV light to identify persistent metabolites.
  • Use LC-MS/MS to quantify degradation products and assess toxicity via in vitro assays (e.g., Ames test for mutagenicity).
  • Reference INCHEMBIOL protocols for long-term ecological risk assessment .

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